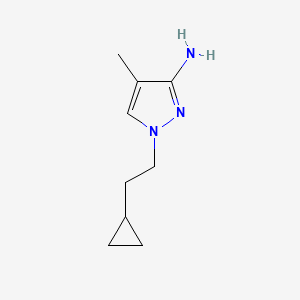
1-(2-cyclopropylethyl)-4-methyl-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-cyclopropylethyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a cyclopropylethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclopropylethyl)-4-methyl-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropylethyl and methyl substituents. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions. The cyclopropylethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(2-cyclopropylethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole ring or the cyclopropylethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, strong bases (e.g., sodium hydride, potassium tert-butoxide)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.
科学研究应用
1-(2-cyclopropylethyl)-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-cyclopropylethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound
属性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC 名称 |
1-(2-cyclopropylethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-7-6-12(11-9(7)10)5-4-8-2-3-8/h6,8H,2-5H2,1H3,(H2,10,11) |
InChI 键 |
JSUAFMRBCHPDIL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1N)CCC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


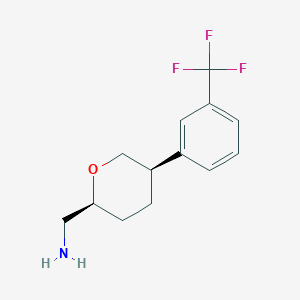
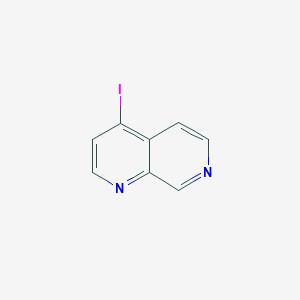
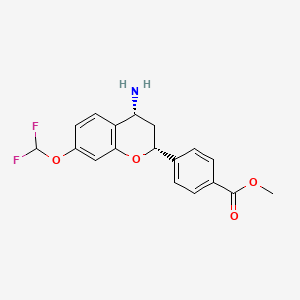
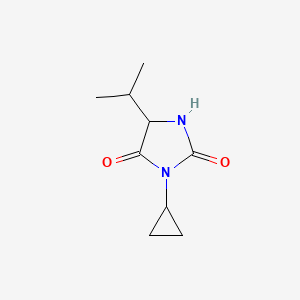
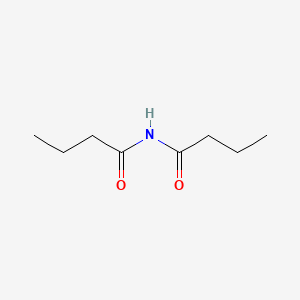
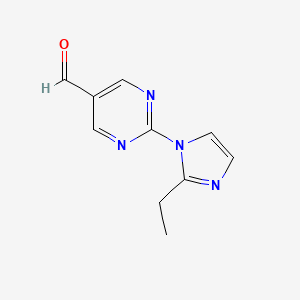
![2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13332692.png)
![2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B13332697.png)


![(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(morpholino)methanone dihydrochloride](/img/structure/B13332709.png)
![8-(tert-Butoxycarbonyl)-3-fluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13332726.png)
![4-Chloro-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13332728.png)

